molecular formula C10H10O6 B087187 resorcinol-o,o'-diacetic acid CAS No. 102-39-6

resorcinol-o,o'-diacetic acid

Cat. No.: B087187
CAS No.: 102-39-6
M. Wt: 226.18 g/mol
InChI Key: ZVMAGJJPTALGQB-UHFFFAOYSA-N
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Description

It is characterized by the presence of two acetic acid groups attached to a phenylenedioxy moiety

Scientific Research Applications

resorcinol-o,o'-diacetic acid has diverse applications in scientific research:

Safety and Hazards

M-Phenylenedioxydi(acetic acid) is classified as a hazardous substance. It is known to cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of resorcinol-o,o'-diacetic acid typically involves the reaction of resorcinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like water or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

resorcinol-o,o'-diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives of this compound, such as nitro and halogenated compounds, as well as reduced forms like alcohols .

Mechanism of Action

The mechanism of action of resorcinol-o,o'-diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

resorcinol-o,o'-diacetic acid is unique due to its phenylenedioxy moiety, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[3-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-2-1-3-8(4-7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAGJJPTALGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144513
Record name m-Phenylenedioxydi(acetic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-39-6
Record name 2,2′-[1,3-Phenylenebis(oxy)]bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1,3-Phenylenedioxy)diacetic acid
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Record name 102-39-6
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Record name m-Phenylenedioxydi(acetic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenylenedioxydi(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1,3-PHENYLENEDIOXY)DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S88G4869
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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